molecular formula C9H9BrF3NO B12084749 2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine

2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine

Cat. No.: B12084749
M. Wt: 284.07 g/mol
InChI Key: OFNGSELSSSQTLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine is an organic compound that features a bromine atom, a trifluoromethyl group, and an amine group attached to a phenoxyethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine typically involves the reaction of 2-bromo-5-(trifluoromethyl)phenol with ethylene oxide, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro or imine derivatives, while reduction can lead to the formation of secondary or tertiary amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Derivatives with various functional groups replacing the bromine atom.

    Oxidation: Nitro or imine derivatives.

    Reduction: Secondary or tertiary amines.

Scientific Research Applications

2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)phenol
  • 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine is unique due to the presence of both a trifluoromethyl group and an amine group on the phenoxyethane backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

IUPAC Name

2-[2-bromo-5-(trifluoromethyl)phenoxy]ethanamine

InChI

InChI=1S/C9H9BrF3NO/c10-7-2-1-6(9(11,12)13)5-8(7)15-4-3-14/h1-2,5H,3-4,14H2

InChI Key

OFNGSELSSSQTLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OCCN)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.